1,4-Dibromo-2-(difluoromethyl)benzene
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Overview
Description
“1,4-Dibromo-2-(difluoromethyl)benzene” is a chemical compound with the molecular formula C6H3Br2F2 . It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
This compound can be synthesized through a variety of chemical reactions. One of the most commonly used methods is the Bromination of Fluorobenzene. In this reaction, anhydrous hydrogen bromide and bromine are added to Fluorobenzene to produce 1,4-Dibromo-2-(difluoromethyl)benzene.Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-2-(difluoromethyl)benzene” is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Modification
Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls : The Suzuki-Miyaura reaction involving 1,4-dibromo-2-(trifluoromethyl)benzene provides a convenient route for synthesizing various trifluoromethylated di- and terphenyls. These reactions demonstrate excellent site selectivity due to steric and electronic factors, highlighting the compound's utility in creating precisely substituted aromatic compounds (Ullah et al., 2011).
Regiospecific Metalation and Halogen Exchange : The metalation of dibromo-substituted benzenes, including 1,4-dibromo variants, leads to regiospecific intermediates that can undergo further transformations. This process is essential for synthesizing aldehydes and other derivatives through halogen/metal exchange, showcasing the compound's versatility in organic synthesis (Luliński & Serwatowski, 2003).
Material Science Applications
Liquid-Crystalline Properties : Site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene have enabled the synthesis of functionalized alkynyl-substituted (trifluoromethyl)benzenes. These compounds exhibit nematic liquid-crystalline properties, which are valuable for display technologies and other applications requiring controlled molecular orientation (Reimann et al., 2012).
Polymer Synthesis : The compound has been used as a bifunctional initiator in the synthesis of graft copolymers, demonstrating its role in creating advanced polymeric materials. These materials, characterized by unique structural and thermal properties, are crucial for developing new materials with specific applications in electronics, coatings, and other fields (Cianga et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1,4-dibromo-2-(difluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCGLUJNSMWTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673315 |
Source
|
Record name | 1,4-Dibromo-2-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(difluoromethyl)benzene | |
CAS RN |
1214383-36-4 |
Source
|
Record name | 1,4-Dibromo-2-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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